Ethyl 2-iminocyclopentanecarboxylate
Description
Ethyl 2-iminocyclopentanecarboxylate (CAS 7149-18-0) is a cyclopentene-derived compound characterized by a conjugated imino group (NH) and an ethyl ester substituent. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. The compound features a cyclopentene ring with a double bond between C1 and C2, while the imino group is positioned at C2 and the ethyl ester at C1 (Figure 1). Key physical properties include a density of 1.172 g/cm³, a melting point of 57–60°C, and a boiling point of 272.5°C at 760 mmHg .
Properties
CAS No. |
63745-62-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl 2-iminocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6,9H,2-5H2,1H3 |
InChI Key |
GNLAHSZXCWBSSU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCC1=N |
Canonical SMILES |
CCOC(=O)C1CCCC1=N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-iminocyclopentanecarboxylate belongs to a family of cyclopentane/cyclopentene-based esters with varying functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physical Comparison of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | XLogP3 | Notable Features |
|---|---|---|---|---|---|---|---|
| This compound | 7149-18-0 | C₈H₁₃NO₂ | 155.19 | Cyclopentene, imino, ester | 57–60 | N/A | Conjugated imino group, unsaturated ring |
| Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | C₈H₁₂O₃ | 156.18 | Cyclopentane, oxo, ester | N/A | 1.2 | Saturated ring, ketone reactivity |
| cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | 158262-07-8 | C₁₅H₂₁NO₂ | 247.33 | Cyclopentane, benzylamino, ester | N/A | 3.0 | Increased lipophilicity, bulky substituent |
| Ethyl 1-aminocyclopentanecarboxylate | N/A | C₈H₁₃NO₂ | 155.19 | Cyclopentane, amino, ester | N/A | N/A | Positional isomer (amino at C1) |
Key Comparisons:
Structural Differences: Ring Saturation: this compound contains a cyclopentene ring (unsaturated), while analogues like ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) and cis-ethyl 2-(benzylamino)cyclopentanecarboxylate (CAS 158262-07-8) feature saturated cyclopentane rings . The unsaturated ring in the target compound may influence puckering dynamics, as described by Cremer and Pople’s generalized puckering coordinates . Functional Groups: The imino group (NH) in the target compound contrasts with the oxo (C=O) group in ethyl 2-oxocyclopentanecarboxylate and the benzylamino (N-benzyl) group in the benzylamino analogue. These differences dictate reactivity—e.g., the imino group participates in tautomerization or coordination chemistry, while the oxo group undergoes keto-enol transitions .
This impacts solubility and membrane permeability, making the benzylamino variant more suited for hydrophobic environments . Melting Points: this compound’s melting point (57–60°C) is notably higher than typical liquid esters (e.g., ethyl palmitate, melting point ≈ 24°C), likely due to intermolecular hydrogen bonding from the imino group .
Reactivity and Applications: Imino vs. Oxo Groups: The imino group in the target compound can act as a nucleophile or participate in Schiff base formation, whereas the oxo group in ethyl 2-oxocyclopentanecarboxylate is electrophilic, enabling aldol condensations or reductions . Ring Conformation: The cyclopentene ring’s puckering in the target compound (amplitude influenced by substituent positions) may enhance stereoselectivity in catalysis or drug design compared to saturated analogues .
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